Synthesis and characterization of 1,3,4,6-Tetrathiapentalene-2,5-dione
Synthesis and characterization of 1,3,4,6-Tetrathiapentalene-2,5-dione
An In-Depth Technical Guide to 1,3,4,6-Tetrathiapentalene-2,5-dione: Synthesis, Characterization, and Applications
Executive Summary
1,3,4,6-Tetrathiapentalene-2,5-dione, commonly referred to as thiapendione, is a pivotal sulfur-rich heterocyclic compound with the formula C₄O₂S₄[1]. Its unique molecular structure, featuring a fused dithiole framework with two carbonyl groups, imparts remarkable electron-accepting properties[2]. This has established thiapendione as a critical precursor and key building block in the field of materials science and organic electronics[3]. This guide provides a comprehensive overview of its synthesis, detailed characterization, and diverse applications, intended for researchers and professionals in chemistry and drug development.
Introduction: The Significance of a Sulfur-Rich Core
The tetrathiapentalene (TTP) framework is central to the development of modern organic conductors and superconductors[4][5]. Thiapendione, as a dione derivative of this core, serves as a versatile starting material for a vast array of novel organosulfur compounds and advanced materials[3][6]. Its bifunctional nature, combining the tetrathioethylene moiety with two reactive carbonyl groups, allows for extensive chemical modification[3]. This adaptability is crucial for tuning the electronic and structural properties of resulting materials, leading to applications in organic semiconductors, photovoltaic devices, and energy storage systems[2]. Understanding the synthesis and fundamental properties of thiapendione is therefore essential for innovation in these fields.
Synthesis of 1,3,4,6-Tetrathiapentalene-2,5-dione
The primary synthesis of thiapendione was established by Schumaker and Engler. The methodology provides a reliable route to this crucial precursor. The choice of reagents and conditions is critical for achieving a good yield and high purity, avoiding the formation of unwanted side products. Recrystallization from a suitable solvent like acetonitrile is a key final step to obtain material of appropriate quality for subsequent applications[3][7].
Experimental Protocol: Synthesis of Thiapendione
The following protocol is based on the established literature methodology[3].
Materials and Equipment:
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Appropriate precursor materials (e.g., 1,3-dithiole-2-thione derivatives)
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Reactants for cyclization and oxidation steps
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Reaction flasks, condensers, and magnetic stirrers
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Inert atmosphere setup (Nitrogen or Argon)
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Standard laboratory glassware
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Filtration apparatus (Büchner funnel)
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Recrystallization solvents (e.g., Acetonitrile)
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Rotary evaporator
Step-by-Step Procedure:
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Precursor Preparation: Begin with a suitable, well-characterized 1,3-dithiole precursor. The synthesis of these precursors often involves the reaction of active methylene compounds with carbon disulfide[8].
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Reaction Setup: Assemble a dry, multi-necked flask equipped with a condenser, magnetic stirrer, and an inlet for inert gas.
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Initiation: Dissolve the precursor in an appropriate anhydrous solvent under an inert atmosphere. The choice of solvent is critical to ensure the solubility of reactants and intermediates.
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Reagent Addition: Slowly add the cyclizing and oxidizing agents. The reaction is often exothermic, and controlling the addition rate is crucial to maintain the reaction temperature and prevent side reactions.
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Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). This allows for the determination of the reaction endpoint, ensuring the complete consumption of the starting material.
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Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure.
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Purification: Collect the crude solid by filtration. The primary method for purification is recrystallization from hot acetonitrile[3][7]. This step is vital for removing impurities and obtaining the final product as a light orange to yellow crystalline solid[9].
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Drying and Storage: Dry the purified crystals under a vacuum. Store the final compound under an inert gas (nitrogen or argon) at 2-8°C to prevent degradation[10].
Visualization of the Core Structure
The molecular structure of 1,3,4,6-Tetrathiapentalene-2,5-dione is defined by its bicyclic, planar system.
Caption: Molecular structure of 1,3,4,6-Tetrathiapentalene-2,5-dione.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized thiapendione. A combination of crystallographic and spectroscopic techniques provides a complete picture of the molecule.
X-Ray Crystallography
Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure. The title compound is a sulfur heterocyclic system composed of a tetrathioethylene unit and two carbonyl groups[3][7]. The molecule is essentially planar and possesses D₂h symmetry[3][7]. This planarity is a key feature that facilitates π-π stacking in the solid state, which is crucial for charge transport in derived materials.
| Parameter | Value | Reference |
| Chemical Formula | C₄O₂S₄ | [1][11] |
| Molar Mass | 208.28 g·mol⁻¹ | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a (Å) | 3.9321 (8) | [1] |
| b (Å) | 10.886 (2) | [1] |
| c (Å) | 8.3000 (9) | [1] |
| β (°) | 103.60 (1) | [1] |
| V (ų) | 345.32 (9) | [7] |
| Z | 2 | [1] |
| Density (calculated) | 2.00 g/cm³ | [1] |
| Selected Bond Lengths (Å) | ||
| C=C | 1.343 (2) | [3][7] |
| C=O | 1.205 (2) | [3][7] |
| S-C (central) | 1.730 (1) - 1.731 (1) | [3] |
| S-C (carbonyl) | 1.776 (2) - 1.779 (2) | [3] |
Table 1: Crystallographic Data for 1,3,4,6-Tetrathiapentalene-2,5-dione.
Spectroscopic and Physical Analysis
Spectroscopic methods validate the molecular identity and provide information about its electronic structure and purity.
| Property | Value / Observation | Reference |
| Appearance | Light orange to yellow to green powder/crystal | [9] |
| Melting Point | 182 °C (decomposes) | [10] |
| Infrared (IR, KBr) | 1068 cm⁻¹ (s) | [6] |
| Mass Spectrometry | Calculated: 239.832; Found: 239.831 (for C₄H₂O₂S₄ isomer) | [6] |
| Molecular Weight | Calculated: 207.8781 Da | [11] |
Table 2: Key Spectroscopic and Physical Properties.
The strong absorption in the IR spectrum is characteristic of the carbonyl (C=O) groups, though its exact position can be influenced by the unique electronic environment of the ring system. High-resolution mass spectrometry provides an exact mass that confirms the elemental composition.
Properties and Key Applications
Thiapendione's value lies in its dual role as an electron acceptor and a versatile synthetic intermediate. Its chemical properties make it a cornerstone for creating complex, functional molecules.
Logical Workflow: From Thiapendione to Advanced Materials
Caption: Synthetic utility of thiapendione as a precursor.
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Organic Electronics: Thiapendione is a precursor to bis-fused tetrathiafulvalenes like 2,5-bis(1,3-dithiol-2-ylidene)-1,3,4,6-tetrathiapentalene (BDT-TTP)[4]. These BDT-TTP derivatives are exceptional electron donors that form highly stable metallic radical cation salts, which are essential components of organic conductors[4][5]. Its electron-accepting nature also makes it a candidate for n-type organic semiconductors[2].
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Materials Science: The bifunctional character of thiapendione has been leveraged to create novel conducting polymers[3]. The ability to form stable radical anions enhances its potential for use in energy storage systems where efficient charge transport is paramount[2].
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Coordination Chemistry: The sulfur-rich framework makes thiapendione and its derivatives excellent ligands for forming metal complexes and coordination polymers with unique electronic and magnetic properties[3].
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Catalysis and Nanotechnology: The compound can act as a catalyst in certain chemical transformations and is being explored for incorporation into nanomaterials for sensors and drug delivery systems[2].
Conclusion
1,3,4,6-Tetrathiapentalene-2,5-dione is more than a mere synthetic curiosity; it is a foundational molecule for the advancement of organic electronic materials. Its well-established synthesis provides access to a building block whose structural rigidity, planarity, and rich redox chemistry are highly desirable. The detailed characterization data, particularly from X-ray crystallography, confirms the structural features that underpin its utility. For researchers and developers, thiapendione offers a reliable and versatile platform for designing next-generation materials with tailored optoelectronic and conductive properties.
References
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Mori, H., & Misaki, Y. (2009). Tetrathiapentalene-based organic conductors. Science and Technology of Advanced Materials, 10(2), 024301. [Link]
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Müller, H., & Averbuch, M.-T. (1999). 1,3,4,6-Tetrathiapentalene-2,5-dione. Acta Crystallographica Section C: Crystal Structure Communications, 55(4), 590–592. [Link]
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Müller, H., & Averbuch, M.-T. (1999). 1,3,4,6-Tetrathiapentalene-2,5-dione. ResearchGate. [Link]
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